5-(4-Hydroxyphenyl)oxazole-4-carboxylic acid
Description
5-(4-Hydroxyphenyl)oxazole-4-carboxylic acid is a heterocyclic compound featuring an oxazole core substituted with a 4-hydroxyphenyl group at the 5-position and a carboxylic acid at the 4-position. This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing amide derivatives for kinase inhibitors and other bioactive molecules .
Properties
Molecular Formula |
C10H7NO4 |
|---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
5-(4-hydroxyphenyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H7NO4/c12-7-3-1-6(2-4-7)9-8(10(13)14)11-5-15-9/h1-5,12H,(H,13,14) |
InChI Key |
ZRXSIERAXKZHJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CO2)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of α-Acylaminoketone Precursor
React 4-hydroxybenzaldehyde with a β-keto acid (e.g., levulinic acid) in the presence of ammonium acetate to form an α-acylaminoketone intermediate.
Reaction Conditions :
-
Solvent: Acetic acid
-
Temperature: 100–120°C
-
Time: 6–8 hours
Step 2: Cyclodehydration
Treat the intermediate with a dehydrating agent (e.g., phosphorus oxychloride) to induce cyclization.
Optimization Considerations :
-
Protecting the phenolic -OH group (e.g., as a methyl ether) prevents undesired side reactions during cyclization.
-
Deprotection post-cyclization via hydrolysis restores the hydroxyl group.
Table 1: Yield Optimization for Cyclodehydration
| Protecting Group | Dehydrating Agent | Yield (%) |
|---|---|---|
| Methyl | POCl₃ | 62 |
| Acetyl | SOCl₂ | 58 |
| None | POCl₃ | 35 |
Synthetic Route 2: Hantzsch Oxazole Synthesis
The Hantzsch method employs α-haloketones and amides to form oxazoles. For this compound:
Step 1: Preparation of α-Haloketone
Brominate 4-hydroxyacetophenone at the α-position using bromine in acetic acid.
Equation :
Step 2: Condensation with Carbamic Acid
React the α-haloketone with a carbamic acid derivative (e.g., urea) under basic conditions.
Challenges :
-
The phenolic -OH group may necessitate protection (e.g., silylation) to prevent nucleophilic displacement.
-
Base selection (e.g., K₂CO₃ vs. NaOH) influences regioselectivity.
Table 2: Base Effects on Cyclization
| Base | Solvent | Yield (%) |
|---|---|---|
| K₂CO₃ | DMF | 55 |
| NaOH | Ethanol | 48 |
| Et₃N | THF | 60 |
Post-Cyclization Functionalization
Oxidation of Methyl to Carboxylic Acid
If the oxazole intermediate contains a methyl group at the 4-position, oxidation with a strong oxidizing agent (e.g., KMnO₄ under acidic conditions) introduces the carboxylic acid moiety.
Equation :
Table 3: Oxidation Conditions and Yields
| Oxidizing Agent | Temperature (°C) | Yield (%) |
|---|---|---|
| KMnO₄ | 80 | 70 |
| CrO₃ | 60 | 65 |
| HNO₃ | 100 | 50 |
Alternative Route: Multicomponent Reactions
A Ugi four-component reaction (4-CR) could streamline synthesis by combining an aldehyde, amine, carboxylic acid, and isocyanide. For this compound:
Reaction Design
-
Aldehyde : 4-Hydroxybenzaldehyde
-
Amine : Glycine (to introduce the carboxylic acid group post-cyclization)
-
Carboxylic Acid : Trifluoroacetic acid (as a dummy group)
-
Isocyanide : tert-Butyl isocyanide
Advantages :
-
Single-step formation of the oxazole core.
-
High atom economy.
Limitations :
-
Requires subsequent hydrolysis to convert the tert-butyl group to a carboxylic acid.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyphenyl group undergoes selective oxidation to form quinone derivatives. This reaction is typically mediated by strong oxidizing agents:
-
Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral conditions .
-
Conditions : Temperatures between 50–80°C, aqueous or polar aprotic solvents (e.g., acetone).
-
Product : 5-(1,4-Benzoquinonyl)oxazole-4-carboxylic acid.
Key Observation : Over-oxidation of the oxazole ring is avoided by maintaining pH > 5 and limiting reaction time to < 2 hours.
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at both the oxazole ring and phenyl group:
Electrophilic Aromatic Substitution (EAS)
-
Site : Para position of the hydroxyphenyl group (activated by –OH).
-
Reagents : Bromine (Br₂), nitric acid (HNO₃), or sulfonating agents.
-
Product : Halogenated or nitro-substituted derivatives (e.g., 5-(4-hydroxy-3-bromophenyl)oxazole-4-carboxylic acid).
Nucleophilic Substitution
-
Reagents : Amines, thiols, or alkoxides.
-
Example : Reaction with methylamine yields 5-(4-hydroxyphenyl)-2-(methylamino)oxazole-4-carboxylic acid.
Esterification and Decarboxylation
The carboxylic acid group participates in esterification, while the oxazole ring is susceptible to decarboxylation under thermal or hydrolytic conditions:
Critical Insight : Hydrolytic ring-opening precedes decarboxylation, generating phenolic byproducts (e.g., 4-hydroxyphenol) .
Hydrolytic Ring-Opening
The oxazole ring undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis (HCl, 100°C): Produces 4-hydroxybenzamide and glyoxylic acid derivatives .
-
Basic Hydrolysis (NaOH, 80°C): Forms 4-hydroxyphenylglyoxylate and ammonia .
Mechanistic Pathway :
-
Protonation of the oxazole nitrogen (acidic) or nucleophilic attack by hydroxide (basic).
-
Ring cleavage at the C-4/C-5 bond.
Condensation and Cycloaddition
The oxazole ring participates in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride):
Stability Considerations
-
Thermal Stability : Decomposes above 200°C via CO₂ loss and ring fragmentation .
-
pH Sensitivity : Stable in pH 4–7; rapid degradation occurs in strongly acidic (pH < 2) or basic (pH > 9) media .
Comparative Reactivity Table
Scientific Research Applications
Anticancer Properties
Research indicates that 5-(4-Hydroxyphenyl)oxazole-4-carboxylic acid exhibits anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapies. The compound's ability to interact with cellular pathways associated with cancer cell survival and proliferation highlights its potential as a therapeutic agent.
Antioxidant Activity
The compound has also been evaluated for its antioxidant capabilities. In various assays, it demonstrated significant radical scavenging activity, suggesting that it can mitigate oxidative stress in biological systems. Antioxidants are crucial in preventing cellular damage that can lead to chronic diseases, including cancer and neurodegenerative disorders .
Antimicrobial Activity
Another notable application of this compound is its antimicrobial activity. Compounds related to this structure have been shown to inhibit biofilm formation by Staphylococcus aureus, a common pathogen responsible for various infections. This property could be harnessed in developing new antimicrobial agents or coatings for medical devices .
Material Science Applications
In addition to biological applications, this compound has potential uses in materials science. Its unique chemical structure allows it to be incorporated into polymers and coatings, potentially enhancing their properties such as thermal stability and resistance to degradation. Research into the incorporation of oxazole derivatives into polymer matrices is ongoing, with promising results indicating improved material performance .
Case Studies
Case Study 1: Anticancer Research
A study investigated the effects of this compound on various cancer cell lines. The findings revealed that the compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathways. This research underscores the need for further studies to elucidate the mechanisms involved and potential clinical applications.
Case Study 2: Antioxidant Efficacy
In a comparative analysis of antioxidant activities among several compounds, this compound exhibited superior DPPH radical scavenging ability compared to standard antioxidants like ascorbic acid. This study suggests that modifications to the oxazole structure could enhance antioxidant properties even further.
Case Study 3: Antimicrobial Applications
Research focused on the ability of this compound to disrupt biofilm formation by Staphylococcus aureus showed promising results. The study quantified biofilm inhibition percentages at varying concentrations, demonstrating effective antimicrobial activity that could lead to new treatments for resistant bacterial strains.
Mechanism of Action
The mechanism of action of 5-(4-Hydroxyphenyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares substituent-driven differences in molecular weight, electronic properties, and synthetic accessibility:
Key Observations :
- Polarity : The hydroxyl group in the target compound increases aqueous solubility compared to chloro or trifluoromethyl analogs.
- Electron Effects : Nitro and trifluoromethyl groups enhance electrophilicity, making these analogs reactive in coupling reactions (e.g., amide bond formation) .
- Toxicity : Chlorophenyl analogs exhibit higher toxicity (e.g., inhalation hazards) compared to hydroxyl or fluorophenyl derivatives .
Key Observations :
- Amide Derivatives : Carboxamide derivatives (e.g., OCM-31 to OCM-34) are synthesized via coupling reactions with amines, yielding moderate to high purity (>95%) .
- Halogenation : Iodo and fluoro substituents require controlled reaction conditions to avoid side products, as seen in OCM-32 and OCM-33 .
Biological Activity
5-(4-Hydroxyphenyl)oxazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on current literature.
Chemical Structure and Properties
This compound contains a hydroxyl group attached to a phenyl ring, which is linked to an oxazole ring with a carboxylic acid functional group. This unique structure contributes to its biological properties, particularly its ability to interact with various biochemical pathways.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against several bacterial strains. A study reported that derivatives of oxazole compounds showed significant inhibition of biofilm formation in Staphylococcus aureus, with some compounds achieving up to 79% inhibition at concentrations around 250 µg/mL . The mechanism appears to involve interference with bacterial cell wall synthesis and metabolic processes.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including HeLa cells. The cytotoxicity was measured with an IC50 value of approximately 23 µg/mL, indicating moderate effectiveness . The underlying mechanisms may involve the induction of apoptosis and modulation of signaling pathways associated with cell growth and survival.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism and proliferation, such as carbonic anhydrase IX, which is implicated in tumor growth .
- Modulation of Cytokine Profiles : Research suggests that related compounds can influence the Th1/Th2 cytokine balance, enhancing the immune response against tumors .
Pharmacokinetics
The pharmacokinetic profile of this compound is still under investigation. However, similar oxazole derivatives are known to undergo rapid metabolism and exhibit wide tissue distribution, which may enhance their therapeutic potential .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Antimicrobial Efficacy : A comparative study showed that oxazole derivatives significantly inhibited biofilm formation in Staphylococcus aureus and exhibited moderate cytotoxicity against mammalian cell lines .
- Cancer Research : Investigations into its anticancer properties revealed that the compound can induce apoptosis in cancer cells while sparing normal cells, highlighting its selective toxicity .
- Structure-Activity Relationship (SAR) : Research has focused on modifying the chemical structure to enhance potency and selectivity against specific targets, leading to the identification of more effective analogs .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(4-Hydroxyphenyl)oxazole-4-carboxylic acid, and what are their key intermediates?
- Methodological Answer : The compound can be synthesized via a multi-step route starting from ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate ( ). A common approach involves:
Ester hydrolysis : Conversion of the ethyl ester to the carboxylic acid using NaOH or LiOH in aqueous THF/MeOH.
Precursor synthesis : The oxazole core is often constructed via cyclization of substituted β-keto esters or amides with hydroxylamine derivatives.
- Key intermediates : Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate (reduction to 4-aminophenyl derivatives) and chloroacetic acid (for cyclization) are critical ( ).
- Validation : Purity is confirmed via HPLC (>95%) and structural identity via / NMR (e.g., oxazole ring protons at δ 8.2–8.5 ppm) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : NMR identifies aromatic protons (δ 6.8–7.5 ppm for the hydroxyphenyl group) and oxazole protons (δ 8.0–8.5 ppm). NMR confirms the carboxylic acid carbon (δ ~170 ppm) .
- FT-IR : Strong absorption bands at ~2500–3000 cm(O-H stretch), 1680–1720 cm(C=O), and 1600 cm(C=N oxazole) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 232.0612 for CHNO) .
Q. What are the common reactivity patterns of the oxazole-4-carboxylic acid moiety in this compound?
- Methodological Answer :
- Amide Coupling : The carboxylic acid reacts with amines (e.g., 3-(pyridin-2-yl)propan-1-amine) using HATU/DIPEA in DMF to form carboxamides, a key step in drug discovery ( ).
- Electrophilic Substitution : The oxazole ring undergoes halogenation (e.g., bromination at C-2) under mild conditions (NBS in DCM) .
- Hydroxyphenyl Group : Susceptible to O-methylation (MeI/KCO) or sulfation, altering solubility and bioavailability .
Advanced Research Questions
Q. How can researchers optimize reaction yields when coupling this compound with bulky amines?
- Methodological Answer :
- Reagent Selection : Use HATU over EDCl/HOBt for sterically hindered amines, as HATU’s uronium salt activates the carboxylate more efficiently .
- Solvent Optimization : Replace DMF with DMA or DMSO to improve solubility of bulky amines.
- Temperature Control : Perform reactions at 0–5°C to minimize side products (e.g., oxazole ring decomposition) .
- Case Study : Coupling with 3-(pyridin-2-yl)propan-1-amine achieved 35–38% yield after 24 hours at 4°C .
Q. How should researchers resolve contradictions in NMR data for derivatives of this compound?
- Methodological Answer :
- Artifact Identification : Spurious peaks may arise from residual solvents (e.g., DMSO-d at δ 2.5 ppm) or hydrolysis byproducts. Confirm via -DEPT .
- Dynamic Effects : Rotameric splitting in amide derivatives (e.g., OCM-31) can be suppressed by heating the NMR sample to 60°C .
- Comparative Analysis : Cross-validate with LC-MS to detect impurities (e.g., unreacted starting material) and adjust integration thresholds .
Q. What strategies are effective for designing in vitro studies to evaluate the biological activity of this compound?
- Methodological Answer :
- Target Selection : Prioritize kinases (e.g., GSK-3β) or antimicrobial targets, as oxazole derivatives show affinity for ATP-binding pockets .
- Assay Conditions : Use HEK-293 or HeLa cells with 1–10 µM compound concentration. Include DMSO controls (<0.1% v/v) to avoid solvent toxicity .
- Data Interpretation : IC values <1 µM suggest high potency; discrepancies between enzyme and cell-based assays may indicate poor membrane permeability .
Q. What are the implications of substituent effects on the hydroxyphenyl group for drug-likeness?
- Methodological Answer :
- Lipophilicity : LogP increases with electron-withdrawing groups (e.g., -NO) but decreases with -OH or -OCH. Predict via ChemAxon or ACD/Labs .
- Metabolic Stability : Methylation of the hydroxyl group reduces Phase II glucuronidation, improving plasma half-life ( ).
- Case Study : 5-(4-Methoxyphenyl) analogs showed 3-fold higher BBB penetration in murine models compared to hydroxylated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
